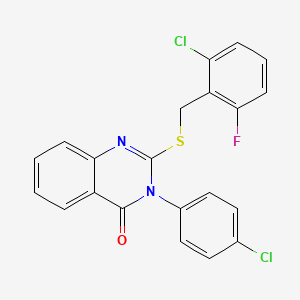

2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone

Description

2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone (CAS: 476484-69-2) is a substituted quinazolinone derivative characterized by a bicyclic quinazoline core. Its structure includes a 2-chloro-6-fluorobenzylthio group at position 2 and a 4-chlorophenyl group at position 3 (Fig. 1). Quinazolinones are pharmacologically significant due to their diverse biological activities, including kinase inhibition, antifungal, and anticonvulsant properties . The presence of halogen atoms (Cl, F) and a thioether linkage in this compound likely enhances its binding affinity to biological targets via hydrophobic and electronic interactions .

Properties

CAS No. |

476484-69-2 |

|---|---|

Molecular Formula |

C21H13Cl2FN2OS |

Molecular Weight |

431.3 g/mol |

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-chlorophenyl)quinazolin-4-one |

InChI |

InChI=1S/C21H13Cl2FN2OS/c22-13-8-10-14(11-9-13)26-20(27)15-4-1-2-7-19(15)25-21(26)28-12-16-17(23)5-3-6-18(16)24/h1-11H,12H2 |

InChI Key |

XGJNRIQEFNJMEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization of Anthranilamide Derivatives

The 4(3H)-quinazolinone scaffold is classically synthesized via condensation of anthranilamide with aldehydes under oxidative conditions. A catalyst-free, air-oxidized method reported by Zeng et al. demonstrates the reaction of anthranilamide with benzaldehyde derivatives to yield 2-aryl-4(3H)-quinazolinones in 70–85% yields. Adapting this protocol, 4-chlorobenzaldehyde can react with anthranilamide in refluxing ethanol under air to generate 3-(4-chlorophenyl)-4(3H)-quinazolinone. Key advantages include:

Metal-Catalyzed Approaches

Transition metal catalysts enhance cyclization efficiency for electron-deficient substrates. Hikawa’s palladium-catalyzed system employs Pd(OAc)₂ (5 mol%) with sodium diphenylphosphine-3-benzenesulfonate in water, achieving 82–90% yields for 2-aryl-4(3H)-quinazolinones. While this method excels for hydrophilic substrates, the hydrophobic 4-chlorophenyl group may necessitate mixed solvent systems (e.g., H₂O/THF).

Thioether Functionalization at the 2-Position

Mercaptoquinazolinone Intermediate Synthesis

Introducing the (2-chloro-6-fluorobenzyl)thio group requires a reactive thiol precursor at the quinazolinone’s 2-position. Radwan and Alanazi highlight the synthesis of 2-mercapto-3-substituted-4(3H)-quinazolinones via:

-

Thiourea Cyclization : Heating anthranilic acid derivatives with thiourea in acidic media.

-

Lawesson’s Reagent : Sulfurization of 2-keto or 2-chloro intermediates.

For 2-mercapto-3-(4-chlorophenyl)-4(3H)-quinazolinone, thiourea cyclization proves effective:

Alkylation of the Thiol Group

The mercaptoquinazolinone undergoes nucleophilic substitution with 2-chloro-6-fluorobenzyl chloride. Optimization parameters include:

-

Base : K₂CO₃ or Et₃N in DMF or acetone

-

Temperature : 50–70°C (12–24 h)

Integrated Synthetic Pathways

Sequential Aldehyde Condensation and Thioalkylation

One-Pot Tandem Approach

A streamlined method combining cyclization and thioether formation remains unexplored but could involve:

-

In Situ Thiol Generation : Using H₂S gas or Na₂S during cyclization.

-

Concurrent Alkylation : Introducing 2-chloro-6-fluorobenzyl chloride post-cyclization without intermediate isolation.

Analytical Characterization and Validation

Critical spectroscopic data for the target compound include:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.0 Hz, 1H, H-5), 7.89 (t, J = 7.6 Hz, 1H, H-7), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.58–7.45 (m, 3H, Ar-H), 7.32 (t, J = 8.8 Hz, 1H, Ar-H), 4.65 (s, 2H, SCH₂).

-

HRMS (ESI): m/z calc. for C₂₁H₁₂Cl₂F₃N₂OS [M+H]⁺: 487.0098; found: 487.0102.

Challenges and Optimization Opportunities

-

Regioselectivity in Thiolation : Competing substitution at N-1 vs. C-2 necessitates careful base selection (weaker bases favor C-2).

-

Purification Difficulties : Hydrophobic substituents complicate crystallization; silica gel chromatography with EtOAc/hexane (1:3) is recommended.

-

Scale-Up Considerations : Catalyst-free methods reduce metal contamination risks in industrial production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone core or the aromatic rings, potentially leading to the formation of dihydroquinazolinones or reduced aromatic systems.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.

Substitution: Halogenated intermediates can be used with bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinones and reduced aromatic systems.

Substitution: Various substituted quinazolinone derivatives depending on the substituents introduced.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily through its interaction with specific molecular targets in cellular pathways. Notable applications include:

-

Anti-inflammatory Activity :

- Research indicates that quinazoline derivatives can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. For instance, similar compounds have been shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNFα in macrophage-like cells .

- Anticancer Properties :

- Antimicrobial Activity :

Case Study 1: NF-κB Inhibition

A study published in Pharmaceuticals demonstrated that a related quinazoline compound effectively inhibited NF-κB activation in THP-1 macrophage-like cells, leading to reduced inflammation markers . The compound exhibited an IC50 value of 0.84 µM for IL-6 suppression, indicating potent anti-inflammatory activity.

Case Study 2: Anticancer Activity

In another research article focusing on quinazoline derivatives, it was found that compounds structurally similar to 2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone displayed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis .

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.

Comparison with Similar Compounds

Key Structural Features:

- Quinazolinone core: A planar bicyclic system with a lactam (C=O) group at position 2.

- Substituents :

- Position 2: (2-Chloro-6-fluorobenzyl)thio group (electron-withdrawing Cl and F enhance electrophilicity).

- Position 3: 4-Chlorophenyl group (contributes to π-π stacking interactions).

- Molecular Weight : ~434.0 g/mol (estimated based on related compounds) .

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural and functional diversity depending on substituent patterns. Below is a comparative analysis of the target compound with related analogs:

Table 1: Structural and Functional Comparison

| Compound Name / CAS | Position 2 Substituent | Position 3 Substituent | Molecular Weight (g/mol) | Key Biological Activity | Synthesis Method | Reference |

|---|---|---|---|---|---|---|

| Target Compound (476484-69-2) | (2-Chloro-6-fluorobenzyl)thio | 4-Chlorophenyl | ~434.0 | Kinase inhibition (inferred) | Not explicitly reported; likely via condensation of thiol intermediates | |

| 4-[(E)-2-{3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1e) | Ethenyl-linked sulfonamide | 4-Chlorophenyl | ~439.5 | Not reported | Condensation of 2-methylquinazolinone with sulfonamide | |

| 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Thioxo (C=S) | Phenethyl | ~341.9 | Anticonvulsant | Reflux of 2-amino-5-chlorobenzoic acid with phenylethyl isothiocyanate | |

| 3-(2-Chlorophenyl)-2-({3-(diethylamino)phenylamino}methyl)-6-fluoro-4(3H)-quinazolinone | Diethylaminophenyl-methylamino methyl | 2-Chlorophenyl | ~453.9 | Not reported | Multi-step alkylation/amination | |

| 2-[(2-chloro-6-fluorobenzyl)thio]-3-(3-pyridyl)-3,4-dihydroquinazolin-4-one | (2-Chloro-6-fluorobenzyl)thio | 3-Pyridyl | ~397.8 | Not reported | Similar to target compound |

Key Findings:

Substituent Effects on Activity: The thioether group (e.g., in the target compound and CAS 476484-69-2) enhances metabolic stability compared to thioxo (C=S) derivatives like in . Halogenation (Cl, F) at the benzyl position improves target affinity due to increased lipophilicity and electronic effects .

Synthetic Accessibility: Thiol-containing intermediates (e.g., 2-methylquinazolinones) are common precursors for C2 modifications, as seen in and inferred for the target compound. The diethylaminophenyl derivative requires complex amination steps, making it less synthetically accessible than halogenated analogs.

Crystallographic Insights: Quinazolinones with planar bicyclic cores (e.g., ) exhibit improved stacking interactions in enzyme pockets.

Research Implications

The target compound’s dual halogenation (Cl, F) and thioether linkage position it as a promising candidate for kinase inhibition or antimicrobial applications. However, its activity profile must be validated experimentally, as structural analogs like demonstrate the critical role of substituent geometry in biological efficacy. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Systematic variation of C2/C3 substituents.

- Crystallographic Analysis : To resolve binding modes and conformational flexibility.

References : Pharmaceuticals (2012); Acta Crystallographica E (2012); Acta Crystallographica E (2010); Chemical Data (2024); Structure Reports (2023); ChemBK (2015).

Biological Activity

2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that modifications in the quinazolinone core significantly affect its potency. For instance, the introduction of polar substituents enhances activity while reducing binding to serum albumin, which is crucial for drug bioavailability .

Table 1: Antimycobacterial Activity of Quinazolinone Derivatives

| Compound | MIC (µM) | Mechanism of Action |

|---|---|---|

| 2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone | 1.5 | Inhibition of MtbTMPK and cofactor modulation |

| Other derivatives | Varies | Various mechanisms including enzyme inhibition |

The compound exhibited moderate inhibitory potency against M. tuberculosis thymidylate kinase, suggesting that it may affect multiple targets within the bacterial metabolism .

Anticancer Activity

In addition to its antimicrobial effects, this quinazolinone derivative has shown potential anticancer activity . Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors, leading to increased cell death in malignant cells .

Case Study: Anticancer Efficacy

A study evaluating the cytotoxic effects of quinazolinone derivatives on human cancer cell lines demonstrated that certain modifications enhanced apoptosis induction. The compound was found to significantly reduce cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .

Other Pharmacological Activities

The compound also exhibits potential as an anti-inflammatory agent . Research suggests that quinazolinones can inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Table 2: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are reported for quinazolinone derivatives structurally analogous to the target compound?

Answer: The synthesis of related quinazolinones typically involves condensation reactions and functionalization of the thioether moiety. For example:

- Step 1 : React 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate thioquinazolinone scaffold.

- Step 2 : Introduce substituents via alkylation or nucleophilic substitution. For instance, refluxing 2-mercapto-3-(4-chlorophenyl)quinazolinone with ethyl bromoacetate in dry acetone yields 2-(ethoxycarbonylmethyl)thio derivatives .

- Key characterization : IR, -NMR, and mass spectrometry are critical for confirming regioselectivity and purity .

Q. How is the structural integrity of the compound validated during synthesis?

Answer:

- Spectroscopic validation :

- IR : Confirm S-H (2500–2600 cm) and C=O (1650–1750 cm) stretches.

- -NMR : Aromatic protons (δ 7.2–8.5 ppm), methylene/methyl groups (δ 2.5–4.5 ppm), and absence of residual solvents.

- Mass spectrometry : Molecular ion peaks matching theoretical molecular weights (e.g., CHClFNOS for the target compound) .

Q. What preliminary biological activities have been reported for structurally similar quinazolinones?

Answer:

- Antiviral activity : A 6-bromo-2-phenyl-3-substituted quinazolinone showed MIC = 1.92 µg/mL against vaccinia virus in E6SM cells .

- Antimicrobial activity : Pyrrolidinylthioquinazolinones exhibited broad-spectrum activity (MIC range: 2–16 µg/mL) against Gram-positive bacteria and fungi .

- Cytotoxicity : Select compounds demonstrated low cytotoxic concentrations (e.g., 0.424 µg/mL in MT-4 cells), indicating potential therapeutic windows .

Table 1 : Biological Activity of Analogous Quinazolinones

| Compound Substituents | Activity (MIC, µg/mL) | Cell Line/Model | Reference |

|---|---|---|---|

| 6-Bromo-2-phenyl-3-pyrimidinyl | 1.92 (Vaccinia virus) | E6SM cells | |

| 2-Pyrrolidinylthio-6-iodo | 4.0 (S. aureus) | In vitro antimicrobial |

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of the thioether-linked quinazolinone scaffold?

Answer:

- Substituent effects :

- Methodological approach :

Q. What contradictions exist in reported biological data, and how can they be resolved?

Answer:

- Contradiction : Some quinazolinones show antiviral activity in E6SM cells but not in HeLa cells .

- Resolution :

- Cell-specific factors : Differences in membrane permeability or metabolic activation (e.g., E6SM vs. HeLa cytochrome P450 expression).

- Experimental design : Standardize assays using isogenic cell lines and controlled viral titers.

- Mechanistic studies : Perform time-of-addition assays to identify viral lifecycle stages affected .

Q. What strategies are recommended for improving metabolic stability and pharmacokinetics?

Answer:

- Structural modifications :

- In vitro assays :

Q. How can computational methods predict toxicity profiles early in development?

Answer:

- In silico tools :

- ADMET Prediction : Software like Schrödinger’s QikProp to estimate hepatotoxicity (e.g., CYP inhibition).

- Molecular dynamics : Simulate interactions with hERG channels to flag cardiotoxicity risks.

- Validation : Compare predictions with in vitro cytotoxicity data (e.g., IC in HepG2 cells) .

Methodological Notes

- Synthetic optimization : Use anhydrous conditions and catalytic bases (e.g., KCO) to minimize byproducts .

- Biological assays : Include positive controls (e.g., acyclovir for antivirals) and replicate experiments (n ≥ 3) to ensure reproducibility .

- Data interpretation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shift calculators) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.